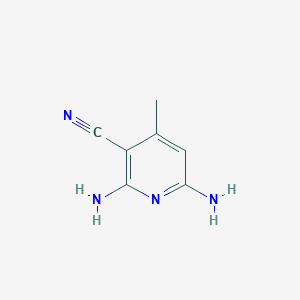

2,6-Diamino-4-methylnicotinonitrile

説明

Significance of Pyridine-Based Heterocycles in Contemporary Chemical Research

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of chemical entities. numberanalytics.comignited.in Its unique electronic properties, including the electron-withdrawing nature of the nitrogen atom, make the pyridine ring susceptible to nucleophilic attack and influence the reactivity of its substituents. nih.gov This inherent reactivity, coupled with the ability of the nitrogen atom to form hydrogen bonds and coordinate with metal ions, underpins the widespread importance of pyridine derivatives in medicinal chemistry, agrochemicals, and material science. numberanalytics.comignited.innih.gov Many pharmaceuticals and natural products, such as nicotine (B1678760) and vitamin B6, incorporate the pyridine ring. ignited.intaylorandfrancis.com The versatility of the pyridine scaffold allows for extensive functionalization, leading to a diverse range of compounds with tailored biological activities and material properties. nih.govnih.gov

Overview of the Nicotinonitrile Scaffold in Organic Synthesis and Functional Materials

Nicotinonitrile, or 3-cyanopyridine, is a key derivative of pyridine characterized by a nitrile group at the 3-position. wikipedia.org This scaffold has garnered significant attention due to its presence in numerous marketed drugs, including bosutinib, milrinone, and neratinib, highlighting its therapeutic relevance. researchgate.netekb.eg The nitrile group provides a reactive handle for a variety of chemical transformations, enabling the synthesis of diverse and complex molecules. orgsyn.org Beyond its role in medicinal chemistry, the nicotinonitrile framework is also explored for its unique photophysical properties, leading to applications in nonlinear optics, liquid crystals, and as fluorescent molecular switches. researchgate.net The synthesis of nicotinonitrile itself can be achieved through methods such as the ammoxidation of 3-methylpyridine. wikipedia.org

Research Landscape of Diaminonicotinonitrile Derivatives

Within the broader class of nicotinonitriles, diaminonicotinonitrile derivatives represent a significant area of research. The introduction of two amino groups onto the nicotinonitrile core further enhances the molecule's functionality and potential for diverse applications. These derivatives serve as valuable intermediates in the synthesis of more complex heterocyclic systems. For instance, the reactivity of the amino and cyano groups allows for cyclization reactions to form fused ring systems. Research has demonstrated the conversion of diaminonicotinonitriles into various other substituted pyridines and fused heterocyclic compounds. scilit.com The specific positioning of the amino groups and other substituents on the pyridine ring can significantly influence the chemical and biological properties of the resulting compounds.

Structure

3D Structure

特性

IUPAC Name |

2,6-diamino-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-4-2-6(9)11-7(10)5(4)3-8/h2H,1H3,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPBIZFMAJTDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393367 | |

| Record name | 2,6-DIAMINO-4-METHYLNICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38841-52-0 | |

| Record name | 2,6-DIAMINO-4-METHYLNICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions and Derivatization Strategies of 2,6 Diamino 4 Methylnicotinonitrile Derivatives

Functional Group Interconversions and Modifications

The amino and nitrile functionalities of 2,6-diamino-4-methylnicotinonitrile derivatives are readily converted into other functional groups, providing access to a broad spectrum of new compounds. These interconversions are fundamental for building molecular complexity and fine-tuning the electronic and steric properties of the core structure.

The Staudinger reaction provides a mild and efficient method for the reduction of organic azides to primary amines. organic-chemistry.org This transformation is particularly useful in the chemistry of nicotinonitrile derivatives, where halo-substituents can be converted to azido (B1232118) groups, which then serve as precursors to amines or as reactive handles for ligation chemistries. The reaction involves the treatment of an azide (B81097) with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. organic-chemistry.orgwikipedia.org This intermediate can then be hydrolyzed to yield a primary amine and the corresponding phosphine oxide. wikipedia.org

The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide, leading to the formation of a phosphazide (B1677712) intermediate. nih.gov This intermediate subsequently loses a molecule of dinitrogen (N₂) to form the iminophosphorane. wikipedia.orgyoutube.com

In the context of nicotinonitrile derivatives, studies have been performed on related diazido compounds. For instance, the reaction on 2,6-diazido-4-methylnicotinonitrile with triphenylphosphine selectively forms a 2-[(triphenylphosphoranylidene)amino]tetrazolo[1,5-a]pyridine derivative. researchgate.net This intermediate can undergo sequential reduction and acylation to produce N-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamides. researchgate.net

Table 1: Staudinger Reaction on a Nicotinonitrile Derivative

| Starting Material | Reagent | Intermediate | Product (after hydrolysis/acylation) |

|---|

Azidopyridines, derived from nicotinonitrile precursors, are valuable intermediates for the synthesis of 1,2,3-triazoles via 1,3-dipolar cycloaddition reactions. researchgate.netsci-hub.se This reaction, often referred to as the Huisgen azide-alkyne cycloaddition, typically involves the reaction of an organic azide with an alkyne to form the five-membered triazole ring. sci-hub.se The reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) species, which allows the reaction to proceed with high regioselectivity and under mild conditions. mdpi.com

Research has shown that azidopyridines obtained from the 2,6-diazido-4-methylnicotinonitrile scaffold can be effectively converted into the corresponding 1,2,3-triazoles. researchgate.net Specifically, when treated with 1,3-dicarbonyl compounds in the presence of triethylamine (B128534) (Et₃N), these azidopyridines undergo cyclization to yield the triazole products. researchgate.net This strategy allows for the introduction of a wide variety of substituents onto the triazole ring, depending on the choice of the 1,3-dicarbonyl compound.

Table 2: Synthesis of 1,2,3-Triazoles from an Azidopyridine Derivative

| Azidopyridine Precursor | Reagent | Base | Product Type |

|---|

The amino groups on the this compound core and its derivatives are nucleophilic and can readily undergo acylation and carbamoylation. These reactions are essential for introducing amide and carbamate (B1207046) functionalities, which can significantly alter the molecule's properties.

Acylation is typically achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. Carbamoylation can be carried out using isocyanates or carbamoyl (B1232498) chlorides. In studies on related fused pyrazolopyridine systems derived from nicotinonitriles, acylation and carbamoylation reactions were found to proceed regioselectively at the exocyclic amino group. researchgate.net This regioselectivity is a key feature, allowing for controlled derivatization of the molecule.

Alkylation of nicotinonitrile derivatives can occur at various positions, primarily on the nitrogen atoms of the pyridine (B92270) ring or the amino substituents. Achieving regioselectivity is a significant challenge in pyridine chemistry. chemrxiv.org However, methods have been developed for the controlled N-alkylation of related 4,6-diaryl-2-oxonicotinonitriles using various alkylating agents in the presence of a base like potassium carbonate nanoparticles. ekb.eg

Furthermore, the strategic introduction of a thione group in place of an amino or hydroxyl group opens up the possibility of S-alkylation. In related 4,6-diaryl-2-thioxo-1,2-dihydropyridine-3-carbonitriles, regioselective S-alkylation is a convenient method for preparing substituted derivatives. researchgate.net This reaction typically proceeds by treating the thione with an alkyl halide in the presence of a base.

Cyclization and Heterocyclic Annulation Reactions

The reactive groups on the this compound scaffold can participate in intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems. These annulation strategies are powerful tools for the synthesis of complex polycyclic molecules.

Derivatives of this compound can be used as precursors for the synthesis of fused pyrazolopyridine systems. A key strategy involves the conversion of a chloro-substituted nicotinonitrile into a pyrazolopyridine. For example, 4-methyl-6-pyrazolyl-2-chloronicotinonitriles, when treated with hydrazine (B178648) or methylhydrazine, undergo cyclization to form the corresponding 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines. researchgate.net This reaction builds a pyrazole (B372694) ring fused to the original pyridine core, creating a more complex heterocyclic framework. researchgate.net

Table 3: Synthesis of Fused Pyrazolopyridine Systems

| Starting Material | Reagent | Product |

|---|

Synthesis of Spiro[indole-3,4′-pyridine] Derivatives

The construction of spiro[indole-3,4′-pyridine] derivatives represents a significant area of research, owing to the prevalence of the spiro-oxindole core in numerous natural products and pharmacologically active compounds. A notable synthetic approach involves a four-component reaction. researchgate.net This method brings together 5-substituted isatins, malononitrile (B47326), monothiomalonamide, and triethylamine in ethanol (B145695) to produce a mixture of isomeric triethylammonium (B8662869) salts of 6′-amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides. researchgate.net

Further derivatization of these spiro compounds has been explored. For instance, the oxidation of spiro[indole-3,4′-pyridine]-2′-thiolates using a DMSO-HCl system does not yield the anticipated isothiazolopyridines but instead results in acidification products, specifically diastereomeric 6′-amino-5′-cyano-5-methyl-2-oxo-2′-thioxo-1,2,2′,3′-tetrahydro-1′H-spiro-[indole-3,4′-pyridine]- 3′-carboxamides. researchgate.net Alkylation of the spiro[indole-3,4′-pyridine]-2′-thiolates with N-aryl α-chloroacetamides and α-bromoacetophenones occurs regioselectively at the sulfur atom. researchgate.net

More complex spiro systems, such as spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives, have been synthesized through an asymmetric tandem [3+3] annulation of indoline-2-thiones and isatylidene malononitriles, catalyzed by a dinuclear zinc-ProPhenol complex. mdpi.com This methodology provides access to a range of chiral spiro compounds with high yields and enantioselectivities. mdpi.com A gram-scale synthesis has demonstrated the potential for practical application of this method. mdpi.com

A novel four-component route has also been developed for the synthesis of spiro[indoline-3,4′-pyridine]-3′-carboxylate derivatives. documentsdelivered.com Additionally, ultrasound and microwave irradiation have been utilized as green chemistry approaches for the synthesis of spiro[indoline-3,4′-pyridine] derivatives, showcasing the ongoing efforts to develop more environmentally friendly synthetic protocols. researchgate.net

Construction of Thiazolo[3,2-a]pyridine and Thieno[2,3-b]pyridine (B153569) Systems

The fusion of thiazole (B1198619) and thiophene (B33073) rings to the pyridine core of this compound derivatives leads to the formation of thiazolo[3,2-a]pyridine and thieno[2,3-b]pyridine systems, which are of significant interest due to their presence in various natural and synthetic products. researchgate.net

Thiazolo[3,2-a]pyridines: The synthesis of these fused systems is often achieved through various approaches involving aminopyridine analogues. researchgate.net A five-component cascade reaction has been successfully employed to synthesize highly functionalized 5-amino-7-(aryl)-8-nitro-N'-(1-(aryl)ethylidene)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide derivatives. researchgate.net Another method involves the heterocyclization reaction of 2-bromo-1-(4-substituted phenyl)-3,3-diethoxypropan-1-ones with pyridine-2-thiol (B7724439) to yield 2-(4-substituted benzoyl)thiazolo[3,2-a]pyridin-4-ium bromides. researchgate.net Furthermore, the reaction of 4-thiazolidinone (B1220212) derivatives with a mixture of an aromatic aldehyde and malononitrile can produce thiazolo[3,2-a]pyridine derivatives. researchgate.net The synthesis of 2-arylhydrazone derivatives of thiazolo[3,2-a]pyrimidine has also been reported, which serve as precursors for triazolo[4,3-a]pyrimidines. mdpi.com

Thieno[2,3-b]pyridines: Several synthetic routes to thieno[2,3-b]pyridines have been established. One approach involves the reaction of sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with appropriate reagents to synthesize various thieno[2,3-b]pyridine derivatives. mdpi.com For instance, the reaction of 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile can lead to the formation of the thieno[2,3-b]pyridine core. mdpi.com The synthesis of 3-amino-6-(2-pyridyl)thieno[2,3-b]pyridine derivatives has also been achieved. researchgate.net A metal-free denitrogenative transformation reaction mediated by 1,2,3-triazole has been developed for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives, offering an environmentally friendly alternative to traditional metal-catalyzed methods. nih.gov Additionally, a synthetic strategy for 2,4-diamino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines has been developed, starting from ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate. lmaleidykla.ltlmaleidykla.lt

Aminomethylation and Mannich Reactions of Diaminopyridine Dicarbonitriles

Aminomethylation and Mannich reactions are powerful tools for the C-alkylation of diaminopyridine dicarbonitriles, leading to the introduction of aminomethyl groups and the construction of more complex molecular frameworks. researchgate.netwikipedia.orgorganic-chemistry.org

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org In the context of diaminopyridine dicarbonitriles, the reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and the diaminopyridine derivative acting as the nucleophile. researchgate.netyoutube.com The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the enol form of the diaminopyridine. wikipedia.orgyoutube.com

A key application of this reaction is the synthesis of pyrido[1,2-a] researchgate.netdocumentsdelivered.comresearchgate.nettriazine derivatives. researchgate.net The aminomethylation of 6-amino-4-methyl-2-(thio)oxo-1,2-dihydropyridine-3,5-dicarbonitriles with an excess of formaldehyde (B43269) and primary amines leads to the formation of 8-methyl-6-oxo-3-R-1,3,4,6-tetrahydro-2H-pyrido[1,2-a] researchgate.netdocumentsdelivered.comresearchgate.nettriazine-7,9-dicarbonitriles. researchgate.net This reaction is regioselective, with the amino group at position 6 directing the cyclization. researchgate.net

The Mannich reaction has been utilized in various contexts, including the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides from piperidinium (B107235) 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydropyridine-2-thiolate. researchgate.net The reaction conditions can be mild and solvent-free, as demonstrated by a one-pot three-component Mannich reaction catalyzed by (C4H12N2)2[BiCl6]Cl·H2O. organic-chemistry.org

Ring Closure to Pyrido[1,2-a]researchgate.netdocumentsdelivered.comresearchgate.nettriazine Derivatives

The synthesis of pyrido[1,2-a] researchgate.netdocumentsdelivered.comresearchgate.nettriazine derivatives from this compound and its analogues is a well-established and versatile transformation. A primary method for achieving this ring closure is through the Mannich reaction. researchgate.netosi.lv

The aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with primary amines and an excess of formaldehyde readily affords 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides in moderate yields. researchgate.net Similarly, the reaction of 6-amino-4-(het)aryl-2-thioxopyridine-3,5-dicarbonitriles with primary amines and formaldehyde under mild conditions leads to the formation of pyrido[1,2-a]triazines. researchgate.net The presence of the amino group at position 6 of the pyridine ring directs the reaction, causing the thione to act as an N,N-binucleophile. researchgate.net

Another approach involves the reaction of 6-amino-4-methyl-2-(thio)oxo-1,2-dihydropyridine-3,5-dicarbonitriles with an excess of formaldehyde and primary amines, which yields previously unknown 8-methyl-6-oxo-3-R-1,3,4,6-tetrahydro-2H-pyrido[1,2-a] researchgate.netdocumentsdelivered.comresearchgate.nettriazine-7,9-dicarbonitriles. researchgate.net The structure of these key compounds has been confirmed by X-ray crystal structure analysis. researchgate.net

The synthesis of pyrido[4,3-e] researchgate.netmdpi.comnih.govtriazino[3,2-c] researchgate.netmdpi.comnih.govthiadiazine 6,6-dioxide derivatives has also been achieved through the reaction of 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with 2-oxoalkanoic acids and their esters, or phenylglyoxylic hydrates. mdpi.com

Mechanistic Investigations and Reaction Pathway Elucidation

Understanding the underlying mechanisms of the reactions involving this compound derivatives is crucial for controlling the outcome of the synthesis and for the rational design of new synthetic routes. Key areas of investigation include regiochemical control and the phenomenon of ring-chain tautomerism.

Studies on Regiochemical Control in Syntheses and Transformations

Regiochemical control is a critical aspect of the synthesis of derivatives from this compound, as the presence of multiple reactive sites can lead to the formation of different isomers.

In the synthesis of spiro[indole-3,4′-pyridine] derivatives, the alkylation of spiro[indole-3,4′-pyridine]-2′-thiolates with N-aryl α-chloroacetamides and α-bromoacetophenones proceeds in a regioselective manner, with the alkylation occurring at the sulfur atom. researchgate.net

The Mannich reaction of 6-amino-4-(het)aryl-2-thioxopyridine-3,5-dicarbonitriles demonstrates regioselectivity where the amino group in position 6 acts as a directing group. researchgate.net This causes the thione to behave as an N,N-binucleophile rather than an N,S-binucleophile, leading to the formation of pyrido[1,2-a]triazines. researchgate.net

In the synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines and trifluoroacetic anhydride, the reaction is regioselective and does not require a catalyst. chemrxiv.org

The synthesis of 2,4,6-tris(3H-1,2,3,4-triazaphospholo)pyridines from 2,4,6-triazido-3-chloro-S-cyanopyridine and Z,4,6-triazido-3,S-dicyanopyridine with tert-butylphosphaacetylene shows that the first step is a regioselective cycloaddition of the phosphaalkyne to the azido group at the 4-position of the pyridine ring. researchgate.net

Observation and Analysis of Ring-Chain Tautomerism in Derivatives

Ring-chain tautomerism, an equilibrium between a cyclic and an open-chain structure, is an important phenomenon observed in some derivatives of this compound.

A notable example is observed in the S-alkylation products of spiro[indole-3,4′-pyridine]-2′-thiolates when treated with α-bromoacetophenones. researchgate.net In aqueous solutions, pseudooxynicotine, a nicotine (B1678760) metabolite, exhibits ring-chain tautomerism between the open-chain form and the cyclic iminium form. scispace.com The proportion of the iminium form reaches a maximum in a neutral solution. scispace.com

The study of 4-hydroxypyrimidine (B43898) derivatives has shown that they can undergo keto-enol tautomerization in solution. nih.gov While the 3H-keto tautomer is more common in the solid state, recrystallization of 2-amino-5,6-dimethyl-4-hydroxypyrimidine from an aqueous solution yielded the 1H-keto tautomer. nih.gov

The understanding of these tautomeric equilibria is crucial as the different tautomers can exhibit distinct reactivity and biological activity.

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment and connectivity of each proton and carbon atom can be determined.

Unidimensional NMR (¹H and ¹³C DEPTQ) for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the different types of protons in the molecule. For a related compound, 2-amino-4,6-diphenylnicotinonitrile, characteristic signals for the amine (-NH₂) protons appear as a broad singlet around 5.30–5.38 ppm, while the lone proton on the pyridine (B92270) ring is observed as a singlet between 7.09–7.25 ppm. mdpi.com For 2,6-Diamino-4-methylnicotinonitrile, one would expect to see distinct signals corresponding to the methyl group protons, the two amino group protons, and the single aromatic proton on the pyridine ring. The chemical shifts of these protons are influenced by their local electronic environment.

¹³C DEPTQ NMR Spectroscopy: Carbon NMR, particularly with techniques like Distortionless Enhancement by Polarization Transfer (DEPTQ), allows for the differentiation of carbon types (C, CH, CH₂, CH₃). This is instrumental in confirming the carbon skeleton of the molecule. A DEPTQ experiment would explicitly show a signal for the methyl carbon (CH₃), signals for the aromatic carbons attached to a hydrogen (CH), and signals for the quaternary carbons (C), which include those bonded to the amino groups, the cyano group, and the methyl group, as well as the carbon atom at position 3 of the pyridine ring. This technique was used to confirm the structures of various 2,6-diazido-4-methylnicotinonitrile derivatives. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Data Interpretation for this compound

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | DEPTQ Information |

|---|---|---|---|

| -CH₃ | Singlet | Positive Signal | CH₃ |

| -NH₂ | Broad Singlet | Not Applicable | Not Applicable |

| Pyridine C-H | Singlet | Positive Signal | CH |

| Pyridine C-N | Not Applicable | No Signal | Quaternary C |

| Pyridine C-C | Not Applicable | No Signal | Quaternary C |

| -C≡N | Not Applicable | No Signal | Quaternary C |

Note: Actual chemical shift values can vary based on solvent and experimental conditions.

Bidimensional NMR (HSQC, HMBC) for Connectivity Analysis

While 1D NMR provides a list of ingredients, 2D NMR techniques reveal the recipe—how the atoms are connected.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon. Similarly, it would link the aromatic proton signal to its corresponding aromatic carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is key for mapping longer-range connections, showing correlations between protons and carbons that are two or three bonds away. This is vital for piecing together the entire molecular structure. For instance, the protons of the methyl group would show a correlation to the C4 carbon of the pyridine ring and potentially to the C3 and C5 carbons. The aromatic proton would show correlations to adjacent quaternary carbons. These types of 2D NMR experiments (HSQC and HMBC) have been successfully used to confirm the structures of related nicotinonitrile derivatives. researchgate.net

Vibrational Spectroscopy Techniques

Vibrational spectroscopy probes the functional groups within a molecule by measuring how they absorb infrared radiation.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands that serve as fingerprints for its key functional groups. In studies of similar 2-amino-4,6-diphenylnicotinonitriles, the stretching vibrations of the carbon-nitrogen triple bond (-C≡N) of the cyanide group were observed as strong peaks around 2204–2210 cm⁻¹. mdpi.com The amino groups (-NH₂) typically show absorption bands resulting from the N-H bond stretching and bending motions. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| **Amino (-NH₂) ** | N-H Stretch | 3500 - 3300 |

| **Amino (-NH₂) ** | N-H Bend | 1650 - 1580 |

| Alkyl C-H | C-H Stretch | 3000 - 2850 |

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2210 |

| Aromatic C=C/C=N | Ring Stretch | 1600 - 1450 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation patterns, can offer further structural clues.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For derivatives of 2,6-diazido-4-methylnicotinonitrile, HRMS was employed to confirm their elemental composition. researchgate.net In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. The high-resolution measurement of this peak would confirm its elemental formula, C₇H₈N₄. Analysis of fragmentation patterns can also help to corroborate the proposed structure.

X-ray Crystallography for Definitive Structure Determination

Single Crystal X-ray Diffraction Analysis of Nicotinonitriles

Studies on various nicotinonitrile derivatives reveal that they crystallize in several crystal systems, with the monoclinic and hexagonal systems being common. For instance, the analysis of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN) showed that it crystallizes in the monoclinic space group P2/c. researchgate.net The crystal structures of these molecules are determined with high precision, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

The crystallographic data for a representative substituted nicotinonitrile, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, is presented in the table below to illustrate the type of information obtained from such analyses.

Table 1: Representative Crystallographic Data for a Substituted Nicotinonitrile (ADPN)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₁Cl₂N₃ |

| Molecular Weight | 340.20 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 9.421(3) |

| b (Å) | 27.617(6) |

| c (Å) | 12.501(4) |

| β (°) | 100.39(2) |

| Volume (ų) | 3196.1(15) |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.414 |

| Absorption Coefficient (mm⁻¹) | 0.42 |

Data for 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The supramolecular architecture of nicotinonitrile crystals is governed by a variety of intermolecular interactions, with hydrogen bonding playing a predominant role. The stability of these crystals is a complex interplay of electrostatic forces, van der Waals interactions, and in some cases, π-π stacking interactions.

In nicotinamide (B372718) crystals, a related class of compounds, the stability is derived from a balance of induction, dispersion, electrostatic, and exchange repulsion forces. nih.gov The amino and nitrile groups of this compound are expected to be key players in forming specific and directional hydrogen bonds. These interactions typically lead to the formation of well-defined motifs, such as chains or sheets. For example, in the crystal structure of 1,6-diamino-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile, molecules are linked by intermolecular N—H⋯O and N—H⋯N hydrogen bonds, forming ribbons. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile |

| Nicotinamide |

Biological Activity and Potential Pharmacological Applications of Nicotinonitrile Derivatives

Antimicrobial and Antioxidant Screening

Nicotinonitrile scaffolds are recognized for their significant biological activities, which include antimicrobial and antioxidant effects nih.gov. The structural versatility of these compounds allows for modifications that can enhance their therapeutic properties.

Derivatives of nicotinonitrile have demonstrated notable antibacterial capabilities. For instance, research into derivatives of 2,6-diazido-4-methylnicotinonitrile has shown that certain synthesized compounds exhibit a moderate antibacterial effect against Pseudomonas aeruginosa researchgate.net. Docking studies have suggested that these compounds may have an affinity for the bacterial regulator protein PqsR of this bacterium researchgate.net. The broader class of nicotinonitrile derivatives has been reported to possess antimicrobial properties nih.gov. This is further supported by studies on related chemical structures. For example, pyrimidine derivatives, which share a nitrogen-containing heterocyclic ring system, have been investigated for their wide range of biological activities, including antibacterial effects against various pathogens researchgate.netrdd.edu.iq. Specifically, compounds like 6-Chloro-2,4-diamino pyrimidine have been screened for activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus cereus researchgate.netrdd.edu.iq. Furthermore, the antibacterial potential of aminopyrimidine structures is highlighted by the activity of 4,6-diamino-2-pyrimidinethiol when incorporated into gold nanoparticles, which show efficacy against multidrug-resistant bacteria nih.gov. These findings collectively suggest that the 2,6-diamino-4-methylnicotinonitrile structure is a promising scaffold for the development of new antibacterial agents.

Table 1: Investigated Antibacterial Effects of Related Nicotinonitrile and Diaminopyrimidine Derivatives

| Compound/Derivative Class | Bacterial Strain | Observed Effect |

|---|---|---|

| Derivative of 2,6-diazido-4-methylnicotinonitrile | Pseudomonas aeruginosa | Moderate antibacterial effect researchgate.net |

| 6-Chloro-2,4-diamino pyrimidine | Staphylococcus aureus, Escherichia coli, Bacillus cereus | Screened for antibacterial activity researchgate.netrdd.edu.iq |

| 4,6-diamino-2-pyrimidinethiol (on gold nanoparticles) | Multidrug-resistant bacteria | Excellent antibiotic activities nih.gov |

The antioxidant potential of nicotinonitrile derivatives is another area of active research. A specific derivative of 2,6-diazido-4-methylnicotinonitrile has been shown to possess good antioxidant properties in tests involving the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical researchgate.net. The general class of nicotinonitrile derivatives has also been reported to have antioxidant capabilities nih.gov. The antioxidant activity is often attributed to the ability of these molecules to donate a hydrogen atom or an electron to neutralize free radicals mdpi.com. The structure-activity relationship is crucial, with factors like the position and number of hydroxyl or amino groups on the aromatic ring influencing the antioxidant capacity nih.govmdpi.com. For example, studies on other heterocyclic compounds have shown that the presence of an amino group can be an effective substitute for a hydroxyl group in conferring antioxidant properties and inhibiting lipid peroxidation nih.gov.

Applications in Agricultural Chemistry

In addition to pharmacological applications, derivatives of this compound have been explored for their utility in agriculture, particularly as plant growth regulators and herbicide safeners.

Herbicide safeners are compounds used in agriculture to protect crop plants from the potentially damaging effects of herbicides without diminishing the herbicide's effectiveness against target weeds jircas.go.jpmdpi.com. This is often achieved by enhancing the crop's ability to metabolize the herbicide jircas.go.jpmdpi.com. Research has identified that certain compounds derived from 2,6-diazido-4-methylnicotinonitrile act as moderately active herbicide safeners for the herbicide 2,4-D in sunflower seedlings researchgate.net. The mechanism of action for many safeners involves the induction of detoxification enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450-dependent monooxygenases, which accelerate the breakdown of the herbicide into non-toxic substances within the crop plant jircas.go.jpmdpi.com.

Table 2: Agricultural Applications of this compound Derivatives and Related Compounds

| Application | Compound/Derivative | Crop/System | Observed Effect |

|---|---|---|---|

| Plant Growth Regulation | Derivatives of 2,6-diazido-4-methylnicotinonitrile | - | Synthesized as prospective novel plant growth regulators researchgate.net |

| Herbicide Safener | Derivatives of 2,6-diazido-4-methylnicotinonitrile | Sunflower seedlings | Moderately active safening against 2,4-D herbicide researchgate.net |

Antiviral Research

The structural features of this compound, particularly the diaminopyrimidine core, are of significant interest in the field of antiviral research. While direct studies on this specific compound are not widely reported, the antiviral potential can be inferred from research on structurally analogous compounds. Nicotinonitrile derivatives, in general, have been reported to possess antiviral properties nih.gov. More specifically, derivatives of 2,6-diaminopurine, which is structurally similar to the diaminopyrimidine moiety of the target compound, have been identified as broad-spectrum antiviral agents nih.govnih.gov. These compounds have shown efficacy against a range of viruses, including Dengue, Zika, West Nile, and Influenza A viruses nih.gov. Similarly, various 2,4-diaminopyrimidine derivatives have been synthesized and evaluated for their antiviral activities, with some showing pronounced antiretroviral effects comparable to established drugs nih.govsci-hub.se. The mechanism for some of these related compounds involves the inhibition of viral entry into target cells mdpi.com. This body of research suggests that this compound could serve as a valuable scaffold for the development of novel antiviral therapeutics.

Inhibitory Activity against Tick-Borne Flaviviruses

While research into the direct antiviral activity of this compound against tick-borne flaviviruses is not extensively documented in publicly available literature, the broader class of nitrogen-containing heterocyclic compounds has been a focus of antiviral research. For instance, various pyrimidine and naphthyridine derivatives, which can be synthesized from nicotinonitrile precursors, have shown antiviral properties. mdpi.comnih.gov The structural features of this compound, with its amino and cyano groups, provide reactive sites for further chemical modifications, suggesting its potential as a scaffold for the development of antiviral agents.

Role in the Synthesis of Antiviral Pyridopyrimidines and Naphthyridines

Nicotinonitrile derivatives are valuable precursors in the synthesis of fused heterocyclic systems, including pyridopyrimidines and naphthyridines, some of which have demonstrated antiviral activity. The amino and cyano groups of diaminonicotinonitriles can participate in cyclization reactions to form these more complex bicyclic structures.

Pyridopyrimidines:

The synthesis of pyridopyrimidine derivatives often involves the condensation of a diaminopyrimidine with a suitable carbonyl compound or the cyclization of an aminonicotinonitrile derivative. For example, 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine has shown pronounced antiretroviral activity. nih.gov While a direct synthesis route from this compound to an antiviral pyridopyrimidine is not explicitly detailed in the available research, the chemical functionalities present in the molecule make it a plausible starting material for such transformations.

Naphthyridines:

Naphthyridine derivatives have been synthesized and evaluated for various medicinal applications, including as antimicrobial agents. nih.gov The synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives has been achieved through a one-pot, three-component reaction involving malononitrile (B47326), an amine, and a 3,5-diarylidenepiperidin-4-one under microwave irradiation. nih.gov This highlights a synthetic pathway where a nicotinonitrile-related compound (malononitrile) is used to construct the naphthyridine core. The structural similarity suggests that this compound could potentially be utilized in similar multi-component reactions to generate novel naphthyridine structures for antiviral screening.

Contribution to Medicinal Chemistry

The nicotinonitrile scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a number of approved drugs and its ability to interact with various biological targets. researchgate.netekb.eg

Utility as Intermediates in Active Pharmaceutical Ingredient (API) Synthesis

The table below illustrates the role of related heterocyclic compounds as intermediates in the synthesis of known APIs.

| Intermediate Compound | Associated API(s) | Therapeutic Class |

| 2,4-Diamino-6-chloropyrimidine | Minoxidil | Antihypertensive |

| Substituted Nicotinonitriles | Bosutinib, Neratinib | Anticancer |

This table is for illustrative purposes to show the utility of related structures as API intermediates.

Design and Development of Novel Drug Candidates

The nicotinonitrile scaffold is a key component in the design and development of new therapeutic agents. researchgate.netekb.eg Its rigid structure and the ability to introduce various substituents allow for the fine-tuning of physicochemical and pharmacological properties. The presence of the nicotinonitrile moiety in drugs like bosutinib and neratinib underscores its importance in kinase inhibition, a critical area in cancer therapy. researchgate.netekb.eg

The development of novel drug candidates often involves the use of "privileged scaffolds" that are known to have good drug-like properties. nih.govnih.gov The nicotinonitrile framework fits this description, and medicinal chemists can utilize it as a starting point for creating libraries of new compounds for biological screening. The amino groups on this compound offer points for diversification, allowing for the attachment of various side chains to explore structure-activity relationships (SAR) and optimize binding to biological targets.

The following table lists some marketed drugs that contain the nicotinonitrile scaffold, demonstrating its significance in drug design.

| Drug Name | Therapeutic Use |

| Bosutinib | Treatment of chronic myelogenous leukemia (CML) |

| Milrinone | Short-term treatment of acute decompensated heart failure |

| Neratinib | Treatment of HER2-positive breast cancer |

| Olprinone | Treatment of acute heart failure |

This table showcases the importance of the nicotinonitrile scaffold in approved pharmaceuticals. researchgate.netekb.eg

Computational Chemistry and in Silico Studies of Nicotinonitrile Compounds

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial for understanding potential biological activity by modeling the interactions at a binding site. mdpi.com

While specific docking studies for 2,6-Diamino-4-methylnicotinonitrile were not found, research on closely related derivatives highlights the utility of this approach. For instance, docking studies on derivatives of 2,6-diazido-4-methylnicotinonitrile have been performed against the PqsR bacterial regulator protein from Pseudomonas aeruginosa. researchgate.net These studies predicted that the compounds have a notable affinity for PqsR, with calculated binding energies ranging from -5.8 to -8.2 kcal/mol. researchgate.net Such predictions are instrumental in identifying potential antibacterial agents by understanding their interaction with key regulatory proteins.

The accuracy of binding affinity predictions can vary, with challenges arising from unanticipated binding modes, the presence of multiple ligands, and protein conformational changes. nih.gov For example, in one study on a different set of ligands, the root mean square (RMS) error for predicted absolute binding energies was 1.8 kcal/mol. nih.gov

| Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) |

| 2,6-Diazido-4-methylnicotinonitrile Derivatives | PqsR of P. aeruginosa | -5.8 to -8.2 |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of molecules. These methods provide detailed information about molecular structure, stability, and electronic characteristics. nih.gov

DFT methods are used to perform geometric optimization and analyze the electronic structure of novel pyridine (B92270) derivatives. nih.gov Such analyses involve examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is critical for understanding a molecule's optical and electrical properties, as well as its reactivity and interaction with other molecules. nih.gov For related pyridyl-substituted acrylonitrile (B1666552) systems, DFT calculations have been used to explore their molecular structure and properties. researchgate.net The stability of different conformations and the electronic effects of various substituents on the pyridine ring can be systematically evaluated. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in the presence of time-dependent fields, such as light. wikipedia.org It is a primary method for calculating electronic excitation energies and predicting optical absorption spectra. wikipedia.orgmpg.de

For molecules structurally similar to this compound, such as 6-Amino-2-methylpyridine-3-carbonitrile, TD-DFT has been used to optimize the geometry of the lowest singlet excited state and calculate absorption spectra. scirp.org These theoretical calculations can be performed for the molecule in the gas phase and in various solvents, with results often showing good correlation with experimental UV-Vis spectra. scirp.orgijcce.ac.ir TD-DFT is also capable of predicting other photophysical and non-linear optical (NLO) properties, including dipole moment (μ), polarizability (α), and hyperpolarizability (β₀ and γ). scirp.org

| Compound | Method | Predicted Property |

| 6-Amino-2-methylpyridine-3-carbonitrile | TD-DFT | Absorption Spectra, Excited State Geometry |

| Pyridinyl and Pyrimidinyl Phosphonates | TD-DFT (CAM-B3LYP) | Absorption Electronic Spectra |

| π-conjugated Acrylonitrile Derivatives | TD-DFT | UV-Vis Spectra |

The study of excited state dynamics involves understanding the complex processes a molecule undergoes after absorbing light, such as intersystem crossing, internal conversion, and photodissociation. nih.gov While methods like TD-DFT are excellent for predicting spectra, more advanced techniques are often required to describe the intricate dynamics of excited states.

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for this purpose, although no specific CASSCF studies on this compound were identified. In other organic molecules, such as nitroaromatics, computational methods are used to unravel complex photoinduced pathways, including sub-picosecond intersystem crossing between singlet and triplet states and nitric oxide photodissociation channels. nih.gov For other challenging systems like thiophene (B33073), alternative high-level methods such as the algebraic diagrammatic construction to the second order (ADC(2)) are used for detailed surface hopping molecular dynamics to elucidate ultrafast deactivation mechanisms. rsc.org These approaches are essential for understanding photostability and photochemical reactivity. rsc.org

Prediction of Pharmacokinetic and ADMET Parameters

In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in the early stages of drug discovery. fiveable.me These computational models help to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing attrition rates in later developmental stages. researchgate.net

While a specific ADMET profile for this compound is not publicly available, computational tools like pkCSM can predict a wide range of parameters. japsonline.com These predictions include aqueous solubility, Caco-2 permeability (an indicator of intestinal absorption), plasma protein binding, interactions with Cytochrome P450 (CYP) enzymes responsible for metabolism, and various toxicity endpoints such as hERG inhibition (an indicator of cardiotoxicity) and acute oral toxicity (LD₅₀). fiveable.mejapsonline.com This predictive analysis allows for the early identification and filtering of compounds that are likely to fail due to poor pharmacokinetic or safety issues. researchgate.net

Below is an illustrative table of the types of parameters that are typically predicted in an in silico ADMET assessment.

| ADMET Property | Parameter | Predicted Value/Classification (Illustrative Example) |

| Absorption | Water Solubility (logS) | - |

| Caco-2 Permeability (log Papp) | - | |

| Intestinal Absorption (% Abs) | - | |

| Distribution | Volume of Distribution (VDss) | - |

| Fraction Unbound in Plasma | - | |

| CNS Permeability (logPS) | - | |

| Metabolism | CYP2D6 Substrate/Inhibitor | - |

| CYP3A4 Substrate/Inhibitor | - | |

| Excretion | Total Clearance (log CLtot) | - |

| Toxicity | AMES Toxicity | - |

| hERG I Inhibitor | - | |

| Oral Rat Acute Toxicity (LD₅₀) | - | |

| Minnow Toxicity (log LC₅₀) | - |

In Silico Bioavailability Predictions

The oral bioavailability of a drug is significantly influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Several computational models have been developed to predict these properties based on a compound's molecular structure.

One of the most established guidelines for predicting drug-likeness is Lipinski's rule of five. drugbank.com This rule posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.com

Analysis of this compound using computational tools indicates that it adheres to all the parameters set forth by Lipinski's rule of five. This compliance suggests a high probability of good oral bioavailability.

Furthermore, predictive models of gastrointestinal (GI) absorption indicate a high likelihood of this compound being readily absorbed from the gut. A high bioavailability score further corroborates the potential of this compound as an orally active agent. A bioavailability score of 0.55 is often considered indicative of a compound with good absorption and bioavailability characteristics.

The predicted ADME parameters for this compound are summarized in the following table:

Interactive Data Table: In Silico Bioavailability Predictions for this compound

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 148.17 g/mol | Yes (< 500) |

| logP (Lipophilicity) | 0.79 | Yes (< 5) |

| Hydrogen Bond Donors | 2 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Yes (≤ 10) |

| Gastrointestinal Absorption | High | - |

| Bioavailability Score | 0.55 | - |

These in silico findings provide a strong rationale for the further investigation of this compound as a potential drug candidate. The favorable predicted bioavailability profile suggests that it is likely to be well-absorbed when administered orally, a critical characteristic for many therapeutic applications.

Advanced Material Science and Optical Applications of Nicotinonitrile Derivatives

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern photonic and optoelectronic technologies, including optical switching and data processing. Organic molecules with extended pi-conjugated systems often exhibit significant NLO responses. While direct experimental NLO data for 2,6-Diamino-4-methylnicotinonitrile is not extensively documented, the NLO properties of structurally related pyridine (B92270) and nicotinonitrile derivatives have been investigated, suggesting the potential of this class of compounds.

Theoretical studies using Density Functional Theory (DFT) are commonly employed to predict NLO properties. Parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are calculated to assess a molecule's potential as an NLO material. For instance, computational studies on various heterocyclic compounds, including chromene and pyran-based derivatives, have revealed promising NLO characteristics. nih.govresearchgate.net The investigation of compounds like 2-(pyranoquinolin-4-yl)malononitrile (PQMN) has shown a significant dipole moment, which can be indicative of NLO activity. biointerfaceresearch.com Similarly, theoretical analysis of 3-amino-4-(Boc-amino)pyridine has indicated that its dipole moment and first hyperpolarizability values render it a good candidate for NLO materials. researchgate.net The NLO response is often linked to the efficiency of intramolecular charge transfer from donor groups to acceptor groups through a π-conjugated system. nih.gov

Table 1: Calculated NLO Properties of Related Heterocyclic Compounds This table presents data for structurally related compounds to infer the potential of this compound, for which specific data is not available.

| Compound Class | Method | Key Findings | Reference |

| Chromene Derivatives | DFT/TD-DFT | Compounds exhibit distinct NLO properties, with second hyperpolarizability (γtot) values noted. | nih.gov |

| Spiro[indoline-pyranopyrazole] Derivatives | DFT | Compound shows a large first-order hyperpolarizability (β) value compared to urea, a standard NLO material. | researchgate.net |

| 2-(pyranoquinolin-4-yl)malononitrile (PQMN) | DFT | A high calculated dipole moment (13.3 Debye) suggests a strong reactive tendency and potential for NLO applications. | biointerfaceresearch.com |

| 3-amino-4-(Boc-amino)pyridine | DFT | The calculated dipole moment (μ) and first hyperpolarizability (β) suggest the molecule is a good candidate for NLO materials. | researchgate.net |

Photophysical Studies: Optical Properties and Fluorescent Behavior

The photophysical properties of nicotinonitrile derivatives, such as their absorption and emission of light, are of significant interest for applications in fluorescent probes, sensors, and organic light-emitting diodes (OLEDs). The presence of electron-donating amino groups and an electron-withdrawing cyano (nitrile) group on the pyridine ring of this compound suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with fluorescence.

Studies on analogous compounds provide insight into the expected behavior. For example, various 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been synthesized and shown to be highly sensitive fluorescent molecular sensors. mdpi.com Their fluorescence spectra shift in response to changes in the surrounding medium's polarity and viscosity, making them useful for monitoring processes like photopolymerization. mdpi.com Similarly, research on 2-alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles has demonstrated that these compounds exhibit solid-state fluorescence, with emission maxima observed in the blue region of the spectrum (400–460 nm). researchgate.net The photophysical properties, including fluorescence quantum yields and lifetimes, are influenced by factors like solvent polarity and structural conformation. nih.gov The investigation of thiazolo[5,4-d]thiazole (B1587360) derivatives, which are also nitrogen-containing heterocycles, shows that crystal packing and molecular arrangement can significantly modulate their fluorescent properties, leading to emissions across the visible spectrum. nih.gov

Table 2: Fluorescence Properties of Related Pyridine Dicarbonitrile Derivatives This table presents data for structurally related compounds to infer the potential of this compound, for which specific data is not available.

Design and Synthesis of Functional Dyes (e.g., Pyridine-2,6-diamine based Azo Dyes)

The 2,6-diaminopyridine (B39239) scaffold, which is the core of this compound, is a valuable building block in the synthesis of functional dyes, particularly azo dyes. google.comnih.gov Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). jbiochemtech.comnih.gov They are synthesized through a two-step process known as diazo coupling. nih.govunb.ca

The synthesis typically involves:

Diazotization: An aromatic primary amine is treated with a source of nitrous acid (commonly sodium nitrite (B80452) in an acidic medium like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. jbiochemtech.comnih.gov

Azo Coupling: The resulting diazonium salt, which acts as an electrophile, is then reacted with a coupling component. unb.ca This component is an electron-rich aromatic compound, such as a phenol, naphthol, or an amine. nih.gov

In this context, this compound can act as an excellent coupling component. The two amino groups on the pyridine ring are strong activating groups, making the ring susceptible to electrophilic attack by the diazonium salt. The coupling reaction would lead to the formation of a pyridine-based azo dye. google.com By varying the aromatic amine used to generate the diazonium salt, a wide variety of dyes with different colors and properties can be synthesized. jbiochemtech.comresearchgate.net These dyes are used as disperse dyes for synthetic fibers and have applications in various other fields. google.com The resulting azo dyes derived from heterocyclic amines often exhibit good dyeing performance, yielding a range of colors from yellow to red with good fastness properties. jbiochemtech.comresearchgate.net

Q & A

Q. What safety protocols should be followed when handling 2,6-Diamino-4-methylnicotinonitrile in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations .

- First Aid : In case of inhalation, move to fresh air; for skin/eye contact, rinse with water for ≥15 minutes. Avoid oral ingestion and seek immediate medical attention .

- Environmental Control : Prevent drainage contamination via secondary containment trays. Store in airtight containers away from heat sources .

Q. How can the structural purity of this compound be validated experimentally?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Optimize data collection with high-resolution detectors and validate via R-factor analysis (<5%) .

- Spectroscopic Techniques : Confirm functional groups via FT-IR (e.g., NH₂ stretches at 3300–3500 cm⁻¹, CN at 2200 cm⁻¹) and NMR (¹³C for nitrile carbon at ~110–120 ppm) .

Q. What synthetic routes are commonly employed for this compound?

Methodological Answer:

- Cyanoalkylation : React 4-methyl-2,6-dichloronicotinonitrile with malononitrile dimer under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

- Catalyzed Condensation : Use CoFe₂O₄@SiO₂-SO₃H magnetic nanoparticles to enhance reaction efficiency. Centrifuge to recover the catalyst and recrystallize the product from ethanol .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized under varying catalytic conditions?

Methodological Answer:

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to test variables (catalyst loading, temperature, solvent ratio). For CoFe₂O₄@SiO₂-SO₃H, optimal yields (~85%) occur at 5 wt% catalyst, 90°C, and 1:3 DMF:H₂O .

- Kinetic Analysis : Use HPLC to track intermediate formation and calculate activation energy via the Arrhenius equation. Compare turnover frequencies (TOF) across catalysts .

Q. What mechanisms explain contradictory data in the reactivity of this compound with electrophilic agents?

Methodological Answer:

- Steric and Electronic Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density at NH₂ and CN groups. The 4-methyl group increases steric hindrance, reducing reactivity with bulky electrophiles .

- Experimental Validation : Compare reaction rates using substituted aryl halides (e.g., 4-fluorobenzyl bromide vs. 2,6-dichlorobenzyl bromide) under identical conditions. Analyze via GC-MS to identify byproducts .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., EGFR kinase). Parameterize ligands with PRODRG and validate poses via RMSD clustering (<2.0 Å) .

- ADMET Prediction : Employ SwissADME to assess pharmacokinetics (e.g., logP <3 for blood-brain barrier permeability) and admetSAR for toxicity profiles .

Q. What methodologies ensure stability of this compound during long-term storage?

Methodological Answer:

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 6 months. Monitor purity via HPLC (C18 column, 0.1% HCOOH in H₂O/ACN gradient). Degradation products (e.g., hydrolysis to amides) indicate need for desiccants .

- Light Sensitivity Testing : Expose to UV (254 nm) for 48 hours. Use UV-Vis spectroscopy to detect absorbance shifts (>5% change suggests photo-instability) .

Q. How can intermediates in this compound synthesis be isolated and characterized?

Methodological Answer:

- Chromatographic Separation : Employ flash chromatography (silica gel, gradient elution with CH₂Cl₂:MeOH) to isolate intermediates. Confirm identity via HR-MS (ESI⁺, m/z ±1 ppm) .

- In Situ Monitoring : Use ReactIR to track nitrile group conversion in real-time. Peaks at 2200–2250 cm⁻¹ indicate unreacted starting material .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。